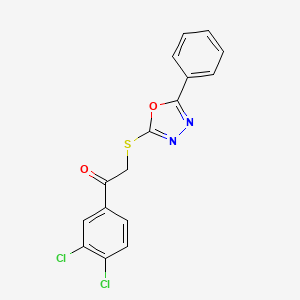

1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Beschreibung

1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a synthetic small molecule characterized by a 3,4-dichlorophenyl group linked via a thioether bridge to a 5-phenyl-1,3,4-oxadiazole ring. This structural framework is commonly associated with diverse biological activities, including antifungal, anti-inflammatory, and antimicrobial properties . Despite its structural similarity to bioactive compounds, this specific derivative exhibits poor binding affinity to the glucagon receptor (GCGR), with a reported Ki >500,000 nM .

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S/c17-12-7-6-11(8-13(12)18)14(21)9-23-16-20-19-15(22-16)10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHQYCFZNSJEPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps, starting with the formation of the dichlorophenyl group followed by the introduction of the oxadiazolyl moiety. Common synthetic routes include:

Condensation Reactions: The initial step often involves the condensation of 3,4-dichlorobenzoic acid with thiosemicarbazide to form an intermediate thiosemicarbazone derivative.

Cyclization Reactions: The intermediate undergoes cyclization under acidic or basic conditions to form the oxadiazole ring.

Thiolation Reactions:

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reactions: Substitution reactions are common, where different substituents can be introduced at the phenyl or oxadiazolyl positions using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Electrophilic substitution reagents (e.g., bromine, nitric acid), nucleophilic substitution reagents (e.g., ammonia, amines)

Major Products Formed:

Oxidized Derivatives: Various hydroxylated or carboxylated derivatives

Reduced Derivatives: Alcohols or amines

Substituted Derivatives: Halogenated or alkylated derivatives

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,4-dichlorophenyl derivatives with 5-phenyl-1,3,4-oxadiazole derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of derivatives containing the 1,3,4-oxadiazole scaffold. For instance:

- In vitro Studies: Compounds derived from 3,4-dichlorophenyl and 5-phenyl-1,3,4-oxadiazole showed significant activity against various gram-positive bacteria such as Bacillus cereus and Bacillus thuringiensis, while exhibiting lesser activity against gram-negative strains .

- Mechanism of Action: The antimicrobial action is believed to be due to the disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been extensively investigated:

- Cell Line Studies: The compound exhibited cytotoxic effects against several cancer cell lines including HCT116 (colorectal cancer), MCF7 (breast cancer), and HUH7 (liver cancer). The mechanisms involved may include apoptosis induction and cell cycle arrest .

- Structure-Activity Relationship (SAR): Variations in substituents on the oxadiazole ring have been shown to influence the potency against different cancer types. Substituted phenyl groups can enhance interaction with cellular targets involved in tumor growth .

Multifunctional Agents

Recent research has focused on developing hybrids that combine the oxadiazole structure with other pharmacophores:

- Neuroprotective Properties: Some derivatives have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for neurodegenerative diseases like Alzheimer's .

- Oxidative Stress Resistance: The incorporation of sulfur in the oxadiazole framework has been linked to enhanced antioxidant activity, providing a protective effect against oxidative stress-related damage in cells .

Case Studies

Several case studies highlight the efficacy of 1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone:

Wirkmechanismus

The mechanism by which 1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Group Variations

The biological activity of 1,3,4-oxadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Activity-Specific Comparisons

- Antioxidant Activity : Benzimidazole-oxadiazole hybrids (e.g., 2-(1H-benzo[d]imidazol-1-yl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide) exhibit DPPH radical scavenging comparable to ascorbic acid (EC₅₀ ~20–25 µg/mL) . The target compound lacks direct antioxidant data but shares structural motifs that may confer similar activity.

- Antifungal Activity: Derivatives with dichlorophenyl and benzimidazole groups (e.g., compound 4g) show potent antifungal activity, likely due to enhanced π-π stacking and halogen bonding .

- Anti-inflammatory Activity : Compound 4a (63.35% inhibition) outperforms many NSAIDs, suggesting that benzimidazole integration enhances efficacy compared to dichlorophenyl-oxadiazole derivatives .

- Anticancer Activity : Morpholine-oxadiazole analogs (e.g., 1l) inhibit hypoxia-inducible factor HIF-1α and CA-IX, critical in tumor metabolism . The target compound’s lack of morpholine/amine groups may limit similar activity.

Biologische Aktivität

1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity against various biological targets.

The compound's molecular formula is C15H12Cl2N2OS, with a molecular weight of 343.24 g/mol. It features a dichlorophenyl group and a phenyl-substituted oxadiazole moiety, which are crucial for its biological activity.

Synthesis

The synthesis of 1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the reaction of 3,4-dichlorobenzoyl chloride with a thiol derivative of 5-phenyl-1,3,4-oxadiazole under appropriate conditions to yield the target compound. This synthetic route has been optimized to achieve high yields and purity.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines:

The compound's mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.

Antimicrobial Activity

In addition to anticancer effects, compounds similar to 1-(3,4-Dichlorophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone have demonstrated antimicrobial properties against various pathogens. The structure–activity relationship (SAR) studies suggest that substituents on the oxadiazole ring can significantly influence antimicrobial efficacy.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of several oxadiazole derivatives against human cancer cell lines. The results indicated that compounds with electron-withdrawing groups on the phenyl ring exhibited enhanced cytotoxicity. The target compound was tested and showed promising results in inhibiting cell proliferation in A549 cells.

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. The binding affinity was assessed using various computational methods, revealing potential hydrogen bonds that stabilize the ligand-receptor complex.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.